氯酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

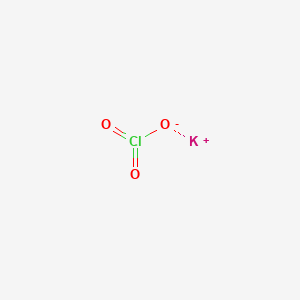

Potassium chlorate (KClO3) is an inorganic compound that is primarily used in the production of matches, fireworks, and explosives. It is a white, odorless, crystalline solid that is highly soluble in water. Potassium chlorate is also used as a bleaching agent and in the manufacture of chlorine dioxide, a bleaching agent and disinfectant. In addition, it is used as a herbicide and in the production of certain chemicals. Potassium chlorate is toxic and can cause serious health effects if ingested.

科学研究应用

石墨烯材料生产

氯酸钾在石墨烯材料的批量生产中被使用,该过程从将石墨氧化为氧化石墨开始,氯酸盐或高锰酸盐氧化剂在强酸中被使用。然后通过热剥离等方法进行还原。在石墨氧化物的热剥离过程中存在元素钾会导致这些材料中形态、缺陷密度和含氧基团的数量的差异,影响异质电子转移速率和电化学(Eng et al., 2013)。

农业应用

在农业中,氯酸钾被用于龙眼园的开花诱导。其在土壤中的应用并不显著影响有机物矿化或土壤细菌数量,但明显抑制硝化作用。这种抑制应被视为园地土壤中的潜在副作用(Sutigoolabud et al., 2008)。

生态影响

关于氯酸钾的生态毒性研究,特别是与龙眼生产相关的研究显示其强氧化性质,引起了污染担忧。研究重点放在其对陆生植物、水生生物、动物和人类的影响上。未来研究的建议包括氯酸盐及其残留物的精确检测和降解技术,以及生物监测和恢复技术(Qian & Li, 2016)。

土壤污染与修复

在龙眼园地中反复施用氯酸钾可能会减缓土壤中氯酸盐的分解速度,潜在污染地下水。研究表明,如葡萄糖或蔗糖等糖类添加剂可以增强土壤中氯酸盐的分解,为暴露于多次氯酸钾施用的土壤提供了一种去污染氯酸盐污染土壤的方法(Sutigoolabud et al., 2004)。

钾肥回收

氯酸钾参与了与从长石等矿物中回收钾肥相关的研究,通过氯化焙烧后进行水淋洗。评估了各种实验参数,包括NaCl和CaCl2等添加剂的影响,以优化钾的提取,为提取过程中不同添加剂的有效性提供了见解(Jena et al., 2019)。

热化学转化过程

在热转化中利用生物质,了解高温下钾和氯的化学是至关重要的。在明确定义的高温环境中对钾物种进行定量测量,如氢氧化钾(KOH)、氯化钾(KCl)和钾原子。这项研究有助于评估热化学转化过程中详细的K-Cl机制(Weng et al., 2020)。

作用机制

Target of Action

Potassium chlorate (KClO3) is a compound that primarily targets combustible materials . It is a strong oxidizing agent, meaning it readily donates oxygen in reactions .

Mode of Action

The mode of action of potassium chlorate involves the liberation of oxygen. When ignited, potassium chlorate decomposes to produce potassium chloride and oxygen . This oxygen can then react with other substances. For example, in safety matches, the liberated oxygen ignites the combustible substances in the match head .

Biochemical Pathways

Potassium chlorate doesn’t directly interact with biological pathways in the human body. For instance, potassium channels play a role in controlling biochemical pathways that regulate cell proliferation .

Pharmacokinetics

Potassium chloride, a related compound, is used in medicine to treat hypokalemia . Its absorption, distribution, metabolism, and excretion (ADME) properties would be determined by factors such as dosage form and patient-specific characteristics .

Result of Action

The primary result of potassium chlorate’s action is the production of oxygen and the subsequent ignition of combustible materials . In a biological context, the potassium and chloride ions could potentially affect various cellular processes, but the specific effects would depend on the concentrations and the specific biological system involved .

Action Environment

The action of potassium chlorate can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, the decomposition of potassium chlorate is a thermal process that occurs at temperatures between 150-300°C . Additionally, the presence of a catalyst like manganese dioxide can facilitate the decomposition of potassium chlorate .

安全和危害

Potassium chlorate is a strong oxidizer and may cause fire or explosion . It is harmful if swallowed or inhaled . It is toxic to aquatic life with long-lasting effects . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be mixed with combustibles .

Relevant Papers A paper titled “Effects of composition on the explosive properties of potassium chlorate and oils” discusses the effects of two types of oil (motor oil and cooking oil) and their ratios on the explosive properties of potassium chlorate and oil mixtures . The study found that these mixtures are capable of detonation and quite sensitive over a wide range of oil ratios, with sufficient power to cause damage in the vicinity .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Potassium chlorate can be achieved through the process of electrolysis of a solution containing potassium chloride. The reaction takes place in an electrolytic cell with inert electrodes (such as platinum or carbon) and a source of direct current. The electrolysis process causes the potassium chloride to oxidize, and the resulting potassium chlorate precipitates out of the solution.", "Starting Materials": [ "Potassium chloride", "Water", "Direct current", "Inert electrodes (e.g. platinum or carbon)" ], "Reaction": [ "Prepare a solution of potassium chloride in water", "Place the solution in an electrolytic cell with inert electrodes", "Pass a source of direct current through the electrodes", "As the current flows, the chloride ions at the cathode will be reduced to chlorine gas", "At the anode, the chloride ions will be oxidized to form chlorate ions and oxygen gas", "The chlorate ions will then combine with potassium ions in the solution to form solid potassium chlorate", "Collect and dry the resulting potassium chlorate" ] } | |

| 3811-04-9 | |

分子式 |

ClHKO3 |

分子量 |

123.56 g/mol |

IUPAC 名称 |

potassium;chlorate |

InChI |

InChI=1S/ClHO3.K/c2-1(3)4;/h(H,2,3,4); |

InChI 键 |

LVEGNRYEXNXVGQ-UHFFFAOYSA-N |

杂质 |

Potassium chlorate contains at least 99% KClO3 ... . |

SMILES |

[O-]Cl(=O)=O.[K+] |

规范 SMILES |

OCl(=O)=O.[K] |

沸点 |

400 °C (decomposes) |

颜色/形态 |

Colorless, lustrous crystals or white granules or powder White monoclinic crystals |

密度 |

2.34 at 68 °F (USCG, 1999) 2.32 g/cu cm 2.3 g/cm³ |

熔点 |

680 °F (USCG, 1999) 368 °C |

| 3811-04-9 | |

物理描述 |

Potassium chlorate appears as a white crystalline solid. Forms a very flammable mixture with combustible materials. Mixture may be explosive if combustible material is very finely divided. Mixture may be ignited by friction. Contact with strong sulfuric acid may cause fires or explosions. May spontaneously decompose and ignite when mixed with ammonium salts. May explode under prolonged exposure to heat or fire. Used to make matches, paper, explosives, and many other uses. Potassium chlorate, aqueous solution appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. Ignites organic materials upon contact . DryPowder COLOURLESS CRYSTALS OR WHITE POWDER. |

Pictograms |

Oxidizer; Irritant; Environmental Hazard |

相关CAS编号 |

7790-93-4 (Parent) |

保质期 |

Stable under ordinary conditions of use and storage. |

溶解度 |

8.61 g/100 g water at 25 °C 1 g dissolves slowly in 16.5 ml water, 1.8 ml boiling water, about 50 ml glycerol; almost insol in alcohol SLIGHTLY SOL IN LIQUID AMMONIA; INSOL IN ACETONE; SOL IN ALKALIES In water, 70,000 mg/L at 25 °C Solubility in water, g/100ml: 7.3 |

同义词 |

chloric acid chloric acid, potassium salt potassium chlorate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![azane;cobalt(3+);(Z)-4-[2-[[(Z)-4-oxidopent-3-en-2-ylidene]amino]ethylimino]pent-2-en-2-olate](/img/structure/B1238822.png)

![(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid](/img/structure/B1238824.png)

![3-(4-((E)-2-[4-(Didecylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B1238828.png)

![2-((5E)-5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)ethanesulfonic acid](/img/structure/B1238844.png)